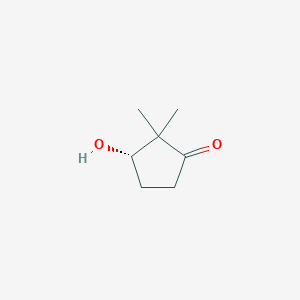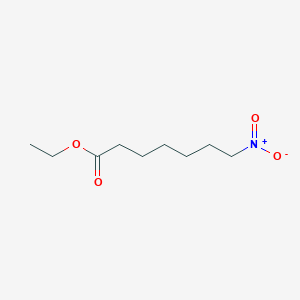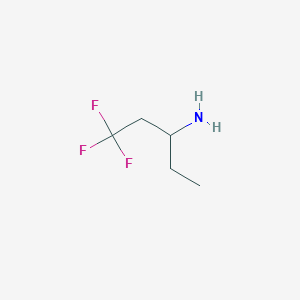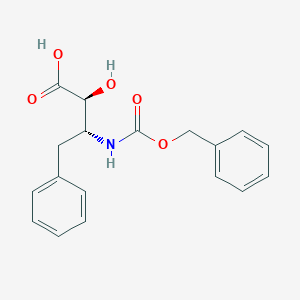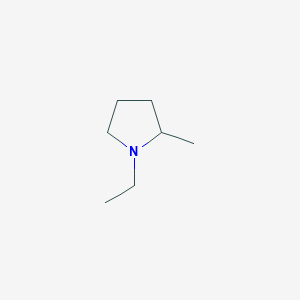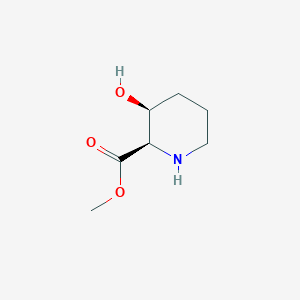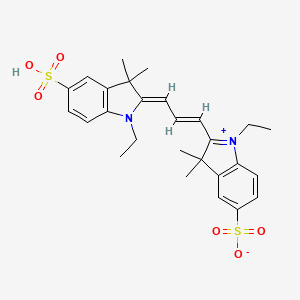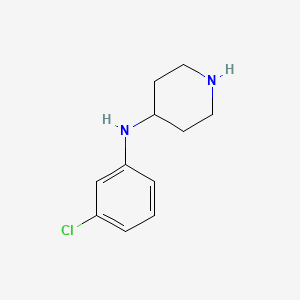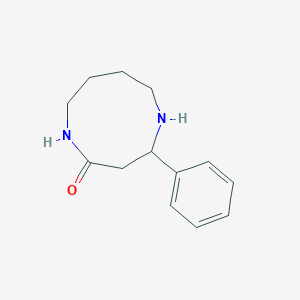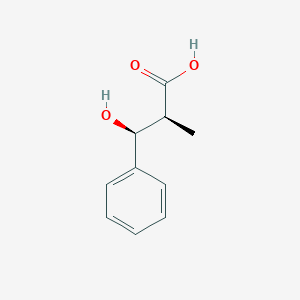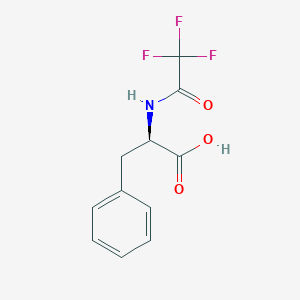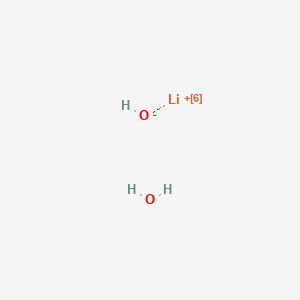
3-Bromo-2-isocyanatothiophene
Overview
Description
3-Bromo-2-isocyanatothiophene is a chemical compound belonging to the class of isocyanatothiophenes. It is characterized by the presence of a bromine atom and an isocyanate group attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isocyanatothiophene typically involves the bromination of 2-isocyanatothiophene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-isocyanatothiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water can react with the isocyanate group under mild conditions to form the corresponding addition products.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-2-isocyanatothiophene, 3-cyano-2-isocyanatothiophene, and various 3-amino-2-isocyanatothiophene derivatives can be formed.
Addition Products: Urea and carbamate derivatives are commonly formed when the isocyanate group reacts with amines and alcohols, respectively.
Scientific Research Applications
3-Bromo-2-isocyanatothiophene has gained significant attention in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of 3-Bromo-2-isocyanatothiophene involves its interaction with various molecular targets and pathways:
Molecular Targets: The isocyanate group can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the formation of covalent adducts.
Pathways Involved: The compound may interfere with cellular processes by modifying key biomolecules, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatothiophene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-thiophenecarboxylic Acid: Contains a carboxylic acid group instead of an isocyanate group, leading to different reactivity and applications.
Uniqueness
3-Bromo-2-isocyanatothiophene is unique due to the presence of both a bromine atom and an isocyanate group on the thiophene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-2-isocyanatothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODABAZTQBYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


